1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride
Overview
Description
1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride is a chemical compound that features a pyrrolidine ring and a piperidinol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Scientific Research Applications
1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
Target of Action
It’s known that this compound is used as an organocatalyst in the asymmetric synthesis of different optically active organic building blocks .
Mode of Action
The compound interacts with its targets through a process known as asymmetric synthesis. This process involves the use of a chiral catalyst (in this case, 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride) to influence the stereochemical outcome of a reaction . The compound is used to prepare enantioselective Michael adducts by reacting alkylidene malonates with unactivated ketones .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of optically active organic building blocks, which are essential components of many biochemical pathways .
Result of Action
The primary result of the action of this compound is the production of optically active organic building blocks . These building blocks can be used in the synthesis of a wide range of organic compounds, including pharmaceuticals and other bioactive molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the reaction medium, temperature, and the presence of other substances that can interact with the compound . .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride typically involves the reaction of pyrrolidine with piperidinol under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high consistency and quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as 1-(2-Pyrrolidinylmethyl)pyrrolidine share structural similarities and may exhibit similar biological activities.
Piperidinol derivatives: Compounds like 4-piperidinol derivatives also share structural features and may have comparable applications.
Uniqueness
1-(2-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a piperidinol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)piperidin-4-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-10-3-6-12(7-4-10)8-9-2-1-5-11-9;;/h9-11,13H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMUXMBSVXVYFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCC(CC2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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